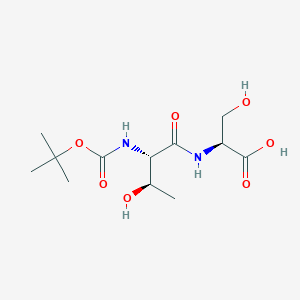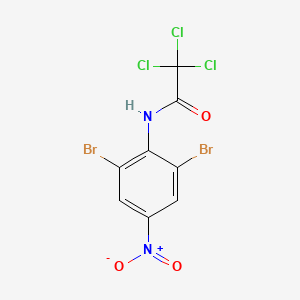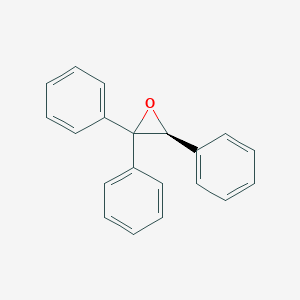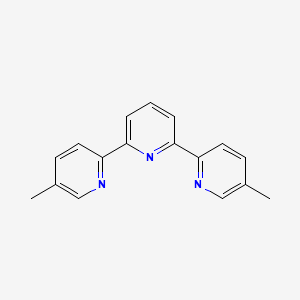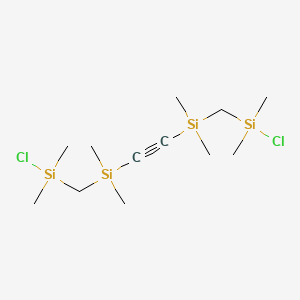
2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne is a chemical compound characterized by its unique structure, which includes multiple chlorine and methyl groups attached to a tetrasiladec-yne backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne typically involves multiple steps, starting from simpler silicon-containing precursors. One common method involves the chlorination of a hexamethylsilane derivative, followed by the introduction of the alkyne functionality through a series of coupling reactions. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
The major products formed from these reactions include various silane derivatives, which can be further functionalized for specific applications.
科学研究应用
2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in bioimaging and as a component in biosensors.
Medicine: Explored for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism by which 2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne exerts its effects is primarily through its ability to interact with various molecular targets. The chlorine and methyl groups provide sites for chemical modifications, allowing the compound to participate in a range of chemical reactions. The alkyne group can engage in cycloaddition reactions, forming stable cyclic structures that are useful in material science and medicinal chemistry.
相似化合物的比较
Similar Compounds
2,4,7,9-Tetramethyl-5-decyne-4,7-diol: Another organosilicon compound with similar structural features.
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide: A compound with multiple chlorine and oxygen atoms, used in different chemical applications.
Uniqueness
2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne is unique due to its specific arrangement of chlorine and methyl groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and high-performance materials.
属性
CAS 编号 |
185436-31-1 |
|---|---|
分子式 |
C12H28Cl2Si4 |
分子量 |
355.59 g/mol |
IUPAC 名称 |
chloro-[[2-[[chloro(dimethyl)silyl]methyl-dimethylsilyl]ethynyl-dimethylsilyl]methyl]-dimethylsilane |
InChI |
InChI=1S/C12H28Cl2Si4/c1-15(2,11-17(5,6)13)9-10-16(3,4)12-18(7,8)14/h11-12H2,1-8H3 |
InChI 键 |
PODNGEIGNYUSQG-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C[Si](C)(C)Cl)C#C[Si](C)(C)C[Si](C)(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


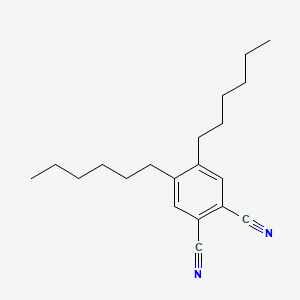

![2-(Acridin-3-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]acridine](/img/structure/B14264671.png)
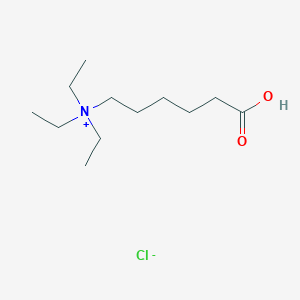
![3-{[1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethenyl]sulfanyl}propane-1-thiol](/img/structure/B14264681.png)
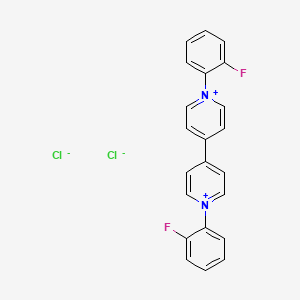
![2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B14264714.png)
![Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B14264721.png)
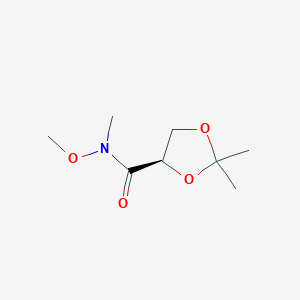
![Acetic acid, [[bis(4-methoxyphenyl)methyl]imino]-, methyl ester](/img/structure/B14264737.png)
